![molecular formula C23H23N3 B11611024 N-(2-methylbenzo[h]quinolin-4-yl)-N'-(4-methylphenyl)ethane-1,2-diamine](/img/structure/B11611024.png)

N-(2-methylbenzo[h]quinolin-4-yl)-N'-(4-methylphenyl)ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

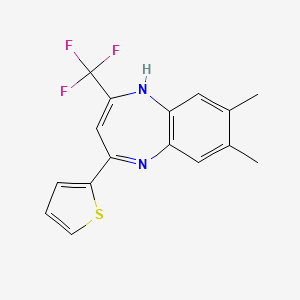

N-(2-metilbenzo[h]quinolin-4-il)-N’-(4-metilfenil)etano-1,2-diamina es un compuesto orgánico que pertenece a la clase de derivados de quinolina

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(2-metilbenzo[h]quinolin-4-il)-N’-(4-metilfenil)etano-1,2-diamina generalmente implica reacciones orgánicas de múltiples pasos. Una ruta posible podría implicar los siguientes pasos:

Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Skraup, que implica la ciclización de derivados de anilina con glicerol y ácido sulfúrico.

Reacciones de sustitución:

Reacciones de acoplamiento: El paso final implica el acoplamiento del derivado de quinolina con etano-1,2-diamina en condiciones adecuadas, como el uso de un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida).

Métodos de producción industrial

Los métodos de producción industrial para estos compuestos a menudo implican la optimización de la ruta sintética para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto puede incluir el uso de reactores de flujo continuo y principios de química verde.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(2-metilbenzo[h]quinolin-4-il)-N’-(4-metilfenil)etano-1,2-diamina puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: La reducción se puede lograr utilizando catalizadores de hidrogenación como paladio sobre carbono.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila dependiendo de los grupos funcionales presentes.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.

Sustitución: Agentes halogenantes como N-bromosuccinimida para la sustitución electrófila.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-quinolina, mientras que la reducción puede producir derivados parcialmente o totalmente hidrogenados.

Aplicaciones Científicas De Investigación

Química: Como ligando en química de coordinación y catálisis.

Biología: Como sonda fluorescente para imágenes biológicas.

Medicina: Posible uso como agente anticancerígeno o antimicrobiano.

Industria: Utilizado en el desarrollo de diodos emisores de luz orgánicos (OLED) y otros materiales electrónicos.

Mecanismo De Acción

El mecanismo de acción de N-(2-metilbenzo[h]quinolin-4-il)-N’-(4-metilfenil)etano-1,2-diamina depende de su aplicación específica. Por ejemplo, como agente anticancerígeno, puede interactuar con el ADN o las proteínas para inhibir la proliferación celular. Como sonda fluorescente, puede unirse a biomoléculas específicas y emitir fluorescencia al ser excitado.

Comparación Con Compuestos Similares

Compuestos similares

Quinolina: Una estructura básica similar al compuesto en cuestión.

2-Metilquinolina: Un derivado metil-sustituido de la quinolina.

4-Metilfenilamina: Una amina aromática con un grupo metilo.

Unicidad

N-(2-metilbenzo[h]quinolin-4-il)-N’-(4-metilfenil)etano-1,2-diamina es única debido a su patrón de sustitución específico y la presencia de ambos grupos quinolina y fenilamina, lo que puede conferir propiedades biológicas y químicas únicas.

Propiedades

Fórmula molecular |

C23H23N3 |

|---|---|

Peso molecular |

341.4 g/mol |

Nombre IUPAC |

N'-(2-methylbenzo[h]quinolin-4-yl)-N-(4-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C23H23N3/c1-16-7-10-19(11-8-16)24-13-14-25-22-15-17(2)26-23-20-6-4-3-5-18(20)9-12-21(22)23/h3-12,15,24H,13-14H2,1-2H3,(H,25,26) |

Clave InChI |

TXECJTCJTQPJGL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)NCCNC2=C3C=CC4=CC=CC=C4C3=NC(=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide](/img/structure/B11610946.png)

![3-[(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide](/img/structure/B11610949.png)

![ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11610954.png)

![(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11610958.png)

![2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B11610974.png)

![N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11610981.png)

![2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate](/img/structure/B11610989.png)

![2-{(E)-2-[(3,4-dimethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11610993.png)

![2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11611004.png)

![(7Z)-7-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611005.png)

![8-hydroxy-6-(4-methoxyphenyl)-1,3-dimethyl-7-[(E)-(4-nitrophenyl)diazenyl]-4H-cyclohepta[c]furan-4-one](/img/structure/B11611026.png)

![5-bromo-1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11611028.png)